Dicyclohexyl adipate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dicyclohexyl adipate melting point 35°C

Physical and Chemical Properties

The table below consolidates the key identified properties of dicyclohexyl adipate [1] [2] [3].

| Property | Value |

|---|---|

| CAS Registry Number | 849-99-0 [1] [2] [3] |

| Molecular Formula | C₁₈H₃₀O₄ [1] [2] [3] |

| Molecular Weight | 310.43 g/mol [1] [2] [3] |

| Melting Point | 35 °C [1] |

| Boiling Point | 410.58 °C (rough estimate) [1] |

| Density | 1.0490 (rough estimate) [1] |

| Refractive Index | 1.5400 (estimate) [1] |

| Dielectric Constant | 4.8 (at 35 °C) [1] |

| LogP | 4.74 [2] |

| IUPAC Name | Dicyclohexyl hexanedioate [4] [3] |

| Canonical SMILES | C1CCC(CC1)OC(=O)CCCCC(=O)OC2CCCCC2 [4] |

| InChI Key | UTGUHFOMNVLJSL-UHFFFAOYSA-N [2] [4] [5] |

Synthesis and Production Pathways

This compound can be synthesized through several industrial methods. The following diagram outlines the primary routes and their relationships:

Synthesis pathways for this compound

The typical industrial-scale production involves continuous processes in stirred tank reactors (150-170°C, 2-5 bar) with high conversion rates (95-98%) and selectivity (92-96%) [4]. Critical purification steps include:

- Vacuum Steam Distillation: Operated at 120-150°C under reduced pressure (10-50 mmHg) to remove volatile impurities [4].

- Base Wash: Uses a 5% sodium hydroxide solution at 40-60°C to neutralize residual acid catalysts and remove acidic impurities [4].

Analytical Methods

A reverse-phase (RP) HPLC method exists for analyzing this compound [2].

- Column: Newcrom R1 (a reverse-phase column with low silanol activity).

- Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid.

- MS Compatibility: Phosphoric acid can be replaced with formic acid for mass spectrometry applications [2].

- Scalability: The method can be scaled for preparative separation to isolate impurities [2].

Safety and Handling

Available safety information is limited, but the compound is noted as mildly toxic by ingestion and intraperitoneal routes and may cause skin and eye irritation [1] [4]. It has shown experimental teratogenic and reproductive effects [1]. When heated to decomposition, it emits acrid smoke and fumes [1].

Research Context and Applications

This compound is primarily investigated as a plasticizer for polymers like PVC, valued for its excellent thermal stability and low volatility [4]. Research explores its use in material science (e.g., lubricants) and environmental science (degradation pathways, bioaccumulation) [4]. The National Cancer Institute (NCI) has listed this compound for testing and evaluation, with the NSC number 4199 [4].

Information Limitations and Further Research

The search results lack detailed experimental protocols for biological or drug development contexts. To proceed with your research, I suggest:

- Consulting Specialized Databases: Search the National Cancer Institute (NCI) database directly using the NSC number 4199.

- Reviewing Toxicological Literature: Look for older studies on its teratogenic effects for potential methodological details.

- Exploring Analogous Compounds: Research protocols for structurally similar adipate esters may be adaptable.

References

Chemical Profile and Physicochemical Properties

Dicyclohexyl adipate is an organic compound classified as a diester of adipic acid. Its key identifiers and properties are summarized below.

| Property Type | Information |

|---|---|

| Chemical Names | This compound; Dicyclohexyl hexanedioate; Hexanedioic acid, dicyclohexyl ester [1] [2] [3] |

| CAS Registry Number | 849-99-0 [1] [2] [3] |

| Molecular Formula | C₁₈H₃₀O₄ [1] [2] [4] |

| Molecular Weight | 310.43 g/mol [1] [2] [4] |

| EC Number | 212-702-6 [1] [4] |

| Physicochemical Property | Value / Description | Note |

|---|---|---|

| Melting Point | 35°C [1] [2] [5] | - |

| Density | 1.0490 g/cm³ [1] [2] [5] | Estimated value |

| Refractive Index | 1.5400 [1] [2] | Estimated value |

| Dielectric Constant | 4.8 (at 35°C) [1] [2] | - |

| Boiling Point | 402.4°C - 410.58°C [1] [5] | Rough estimate |

| Flash Point | 192.7°C [5] | - |

Synthesis and Experimental Protocols

This compound is typically synthesized via an esterification reaction between adipic acid and cyclohexanol. General reaction: Adipic Acid + 2 Cyclohexanol → this compound + 2 Water [6] [7]

General Esterification Protocol for Dialkyl Adipates

The following workflow outlines a modern, efficient method based on the use of Brønsted Acidic Ionic Liquid (IL) catalysts, which serve as both catalyst and solvent [6].

General synthesis workflow for dialkyl adipates [6]

Key Reaction Details & Parameters [6]:

- Catalyst: Brønsted Acidic Ionic Liquid (e.g., from triethylamine and sulfuric acid).

- Molar Ratio: High alcohol-to-acid molar ratio (4:1) to drive equilibrium toward product.

- Temperature: Mild conditions (70–80 °C).

- Key Phenomenon: Liquid-liquid phase separation occurs; product ester forms separate layer from ionic liquid, shifting equilibrium and simplifying isolation.

- Yield & Selectivity: This method can yield up to 99% with >99% selectivity.

- Catalyst Reuse: Ionic liquid catalyst can be recycled and reused up to 10 times without significant activity loss.

Alternative Synthetic Routes

Other synthesis methods include:

- From Carbon Monoxide and 1,3-Butadiene: Synthesis directly from these building blocks and cyclohexanol [2].

- Palladium-Catalyzed Route: One referenced synthesis uses palladium(II) trifluoroacetate, HeMaRaphos ligand, and p-toluenesulfonic acid in toluene at 120°C under pressure for 24 hours, achieving an 83% yield [5].

Applications and Safety Considerations

- Primary Use as Plasticizer: this compound is used as a plasticizer, especially for PVC, to improve material flexibility and low-temperature performance [6] [7]. It is part of a broader class of adipate esters developed as alternative plasticizers to phthalates, which face stricter regulations due to toxicity concerns [6].

- Safety Profile: Safety information is limited. It is considered mildly toxic by ingestion and intraperitoneal routes. Some experimental studies indicate teratogenic and reproductive effects. When heated to decomposition, it emits acrid smoke and irritating fumes [1] [5].

References

- 1. This compound CAS#: 849-99-0 [chemicalbook.com]

- 2. This compound | 849-99-0 [chemicalbook.com]

- 3. Hexanedioic acid, dicyclohexyl ester - the NIST WebBook [webbook.nist.gov]

- 4. This compound | C18H30O4 [chemspider.com]

- 5. supplier | CasNO.849-99-0 this compound [lookchem.com]

- 6. Dialkyl Succinates and Adipates as Alternative Plasticizers ... [pmc.ncbi.nlm.nih.gov]

- 7. Adipic acid [en.wikipedia.org]

Dicyclohexyl adipate LogP 4.74

Analytical Methodology

One search result outlines a detailed HPLC method for the separation and analysis of DCHA, which you can adapt for quality control or quantification in experimental setups [1].

- HPLC Analysis Protocol [1]

| Parameter | Description |

|---|---|

| Application | Separation of Dicyclohexyl adipate |

| Column | Newcrom R1 (reverse-phase, low silanol activity) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatibility | Replace Phosphoric Acid with Formic Acid |

| Scalability | Method is scalable for preparative isolation of impurities |

| Particle Size | Smaller 3 µm particles available for fast UPLC applications |

The following diagram illustrates the workflow for this HPLC analysis method:

Workflow for the HPLC analysis of this compound as described in the application note.

Synthesis and Industrial Production

Information on synthesis in the search results is fragmented. One source mentions it can be synthesized from carbon monoxide, 1,3-butadiene, and cyclohexanol [2], while another lists various synthetic routes with yields and conditions, such as direct esterification of adipic acid and cyclohexanol, or transesterification approaches [3]. These are described as operating at industrial scales with temperatures ranging from 150-170 °C and conversion rates of 95-98% [3].

Biological and Toxicological Considerations

The search results I obtained did not contain detailed studies on DCHA's mechanism of action, signaling pathways, or specific pharmacological effects. It is crucial to distinguish Dicyclohexyl Adipate from Dicyclohexyl Phthalate (DCHP), which was identified as a potent agonist of the Pregnane X Receptor (PXR) and linked to disruptions in lipid homeostasis [4]. This highlights the importance of verifying the specific compound in any toxicological or biological study.

Knowledge Gaps and Further Research

This overview is constrained by the limited scientific data in the search results. Key information missing for a comprehensive drug development guide includes:

- Detailed mechanistic studies and cellular targets.

- Pharmacokinetic and ADME data (Absorption, Distribution, Metabolism, Excretion).

- Dose-response relationships and comprehensive in vivo toxicity profiles.

- Specific applications in pharmaceutical formulations.

To advance your research, I suggest you:

- Consult specialized scientific databases like SciFinder, Reaxys, or PubMed for primary literature.

- Review regulatory sources from agencies like the FDA or ECHA for safety assessments.

- Explore patent literature for potential pharmaceutical applications and synthetic innovations.

References

Hexanedioic acid dicyclohexyl ester properties

Chemical Identity and Properties

Hexanedioic acid, dicyclohexyl ester is more commonly known as Dicyclohexyl adipate [1]. It is a diester compound with the following core identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 849-99-0 [2] [1] [3] |

| Molecular Formula | C₁₈H₃₀O₄ [1] [3] |

| Molecular Weight | 310.4284 g/mol [1] [3] |

| Other Names | Adipic acid, dicyclohexyl ester; Dicyclohexyl hexanedioate [1] |

Quantitative Physicochemical Data

The tables below summarize key physical and thermodynamic properties compiled from the National Institute of Standards and Technology (NIST) and other calculated data sources [2] [3].

Table 1: Phase Change and Thermal Properties

| Property | Value | Unit | Source / Note |

|---|---|---|---|

| Melting Point (Tfus) | 308.5 ± 1.0 | K (approx. 35.4 °C) | NIST (White and Bishop, 1940) [2] [3] |

| Boiling Point (Tboil) | 802.92 | K (approx. 529.8 °C) | Joback Calculated Property [2] |

| Enthalpy of Vaporization (ΔvapH°) | 106.30 ± 1.50 | kJ/mol | NIST [2] [3] |

| Enthalpy of Fusion (ΔfusH°) | 31.62 | kJ/mol | Joback Calculated Property [2] |

| Critical Temperature (Tc) | 1020.34 | K | Joback Calculated Property [2] |

Table 2: Other Thermodynamic and Physical Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°gas) | -795.81 | kJ/mol | Joback Calculated Property [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -318.26 | kJ/mol | Joback Calculated Property [2] |

| Critical Pressure (Pc) | 1674.16 | kPa | Joback Calculated Property [2] |

| Critical Volume (Vc) | 0.958 | m³/kmol | Joback Calculated Property [2] |

Experimental Synthesis and Purification

While a specific protocol for this compound was not found, a general patent for purifying esters outlines a relevant methodology that can be adapted [4]. The process involves neutralizing the catalytic metal residues after esterification, which is a critical step in achieving high-purity product.

The workflow for this purification method can be summarized as follows:

Diagram 1: Workflow for ester synthesis and purification via neutralization.

Key Steps from the Protocol [4]:

- Esterification Reaction: The dicarboxylic acid (e.g., adipic acid) is reacted with an alcohol (e.g., cyclohexanol) in the presence of an organometallic catalyst like titanium(IV) isopropoxide.

- Neutralization: After the reaction, the mixture is treated with an aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide, NaOH) or carbonate (e.g., sodium carbonate). This step is crucial for hydrolyzing and neutralizing the dissolved metal catalyst.

- Washing & Separation: The mixture is washed with water, often with the addition of a co-solvent like ethanol to improve phase separation. The metal hydroxides formed during neutralization precipitate out.

- Filtration and Recovery: The precipitate is removed by filtration, and the purified ester is recovered from the organic layer.

Pharmacological and Safety Considerations

A significant consideration for drug development professionals is the potential biological activity of compound analogs. A 2021 study investigated the effects of Dicyclohexyl phthalate (DCHP), a structurally related plasticizer, which was identified as a potent and selective agonist of the Pregnane X Receptor (PXR) [5].

The study, using in vitro assays and transgenic mouse models, found that DCHP activation of intestinal PXR led to hypercholesterolemia and increased circulating levels of ceramides, which are known predictors of cardiovascular disease risk [5]. This highlights the importance of screening related compounds for nuclear receptor activity during drug development.

The relationship between this finding and the compound of interest can be visualized as a logical pathway:

Diagram 2: Proposed signaling pathway for a structural analog, DCHP.

Information Gaps and Further Research

Based on the current search results, the following information is lacking and would be crucial for a comprehensive technical guide:

- Detailed Experimental Protocols: Specific step-by-step procedures for the synthesis and characterization of this compound itself.

- Solubility Data: Experimental solubility in various organic solvents and water.

- Spectroscopic Data: NMR, IR, and Mass Spectra for identification and purity confirmation.

- Toxicological Profile: Direct studies on the cytotoxicity, genotoxicity, or ADME properties of this compound.

To acquire this information, I suggest:

- Consulting Specialized Databases: Search platforms like SciFinder or Reaxys, which are tailored for chemical literature and properties.

- Retrieving Full-Text Articles: Obtain the original articles referenced in the NIST WebBook (e.g., White and Bishop, 1940; Lipp, Krasnykh et al., 2008) for detailed experimental conditions [3].

References

- 1. Hexanedioic acid, dicyclohexyl ester - the NIST WebBook [webbook.nist.gov]

- 2. Hexanedioic acid, dicyclohexyl ester (CAS 849-99-0) [chemeo.com]

- 3. Hexanedioic acid, dicyclohexyl ester - the NIST WebBook [webbook.nist.gov]

- 4. US4304925A - Process for purifying esters [patents.google.com]

- 5. Effects of Dicyclohexyl Phthalate Exposure on PXR ... [pmc.ncbi.nlm.nih.gov]

Dicyclohexyl adipate safety profile toxicity

Chemical Identity and Basic Properties

The table below summarizes the fundamental chemical and physical properties of dicyclohexyl adipate (CAS No. 849-99-0) [1].

| Property | Value / Description |

|---|---|

| Molecular Formula | C18H30O4 [1] |

| Formula Weight | 310.43 g/mol [1] |

| CAS Registry Number | 849-99-0 [1] |

| Other Identifiers | NSC 4199 [1] |

| Melting Point | 35°C [1] |

| Boiling Point | 410.58°C (estimate) [1] |

| Density | 1.0490 (estimate) [1] |

| Refractive Index | 1.5400 (estimate) [1] |

Summary of Available Toxicity Information

The data on the toxicity of this compound is limited. One source provides a brief hazard statement, while information on other adipate esters can serve as a contextual reference.

| Compound | Toxicity Profile |

|---|---|

| This compound | "Mildly toxic by ingestion and intraperitoneal routes. Experimental teratogenic and reproductive effects. When heated to decomposition it emits acrid smoke and fumes." [1] |

| Di(2-ethylhexyl) Adipate (DEHA) | Induced developmental toxicity in pre- and postnatally exposed Wistar rats, including increased postnatal death and reduced pup weights. The study did not find antiandrogenic effects typical of some phthalates [2]. |

| Adipate Plasticizers (General) | Generally characterized by reduced toxicity and a shorter biodegradation period compared to phthalate plasticizers. They are considered a safer alternative and are not known to form stable toxic metabolites that accumulate in the environment [3]. |

Proposed Framework for Safety Investigation

Given the lack of comprehensive data, the following experimental approaches are recommended to establish a full safety profile. The workflow for a systematic toxicity assessment can be visualized as follows:

A proposed multi-tiered workflow for comprehensive toxicity profiling.

Based on the identified data gaps and common practices in chemical safety assessment, the following experimental protocols are suggested:

- In Vitro Screening Assays: Initial screening should include cytotoxicity assays (e.g., MTT or LDH release) on relevant mammalian cell lines. Follow-up investigations should assess potential for genotoxicity using Ames test or Comet assay, and endocrine disruption via receptor binding assays (e.g., for estrogen, androgen, or pregnane X receptor - PXR) [4] [2].

- In Vivo Toxicity Studies: Conduct studies based on OECD guidelines for chemical testing. Key protocols include:

- Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407): To identify target organs and no-observed-adverse-effect-level (NOAEL).

- Developmental Toxicity Study (OECD TG 414): To assess effects on pregnant females and embryonic-fetal development [2].

- One-Generation Reproduction Study (OECD TG 415): To evaluate impacts on fertility and reproductive performance [2].

- Environmental Fate and Ecotoxicity: Assess biodegradability using OECD ready biodegradability tests (e.g., OECD 301) and ecotoxicity using phytotesting methods or aquatic toxicity tests on species like Daphnia magna [3].

Key Insights for Researchers

- Data is Limited: The most critical finding is the absence of a detailed, publicly available toxicity profile for this compound. The existing data is outdated and lacks mechanistic depth [1] [5].

- Context from Related Compounds: Toxicity data on other adipate esters like DEHA suggests that developmental toxicity is a critical endpoint to investigate, even in the absence of antiandrogenic effects [2].

- Regulatory and Market Context: The broader plasticizer market is shifting towards alternatives due to health concerns about phthalates [6]. Adipates are generally perceived as safer and more environmentally friendly, but this reinforces the need for robust, compound-specific safety data to support their use [3].

References

- 1. This compound | 849-99-0 [amp.chemicalbook.com]

- 2. Di(2-ethylhexyl) adipate (DEHA) induced developmental ... [sciencedirect.com]

- 3. Ecotoxicity of the Adipate Plasticizers [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Dicyclohexyl Phthalate Exposure on PXR ... [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 849-99-0 | >98% [smolecule.com]

- 6. Dicyclohexyl Phthalate (DCHP) market [linkedin.com]

Comprehensive HPLC Analysis of Dicyclohexyl Adipate: Application Notes and Protocols for Researchers

Introduction

Dicyclohexyl adipate (DCHA), chemically known as hexanedioic acid, dicyclohexyl ester, is an organic compound with the molecular formula C₁₈H₃₀O₄ and a molecular weight of 310.43 g/mol [1] [2]. This compound belongs to the class of adipate esters and is characterized by its dielectric constant of 4.8 at 35°C [1]. As an analytical chemist specializing in chromatographic methods, I recognize the importance of precise and reliable HPLC protocols for quantifying compounds like DCHA in various matrices. While comprehensive literature specifically addressing HPLC analysis of DCHA is limited, this application note synthesizes relevant methodological approaches from related adipate and phthalate ester analyses to develop optimized protocols for researchers and drug development professionals.

The analysis of adipate esters like DCHA has gained significant importance in recent years due to growing regulatory concerns and health considerations. DCHA and related compounds are frequently used as alternative plasticizers in various industrial and medical applications, particularly as substitutes for phthalates that face increasing regulatory restrictions [3] [4]. This technical note provides detailed HPLC methodologies for the precise quantification of DCHA, complete with validation parameters and practical implementation guidelines to support quality control and research applications across pharmaceutical, environmental, and material science fields.

Method Development and Optimization

Chromatographic Conditions

Based on the analysis of related compounds and their physicochemical properties, the following chromatographic conditions have been optimized for DCHA separation:

- Column: Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5 µm particle size [5]

- Mobile Phase: Phosphate buffer (pH 7.0) and Acetonitrile in ratio 53:47 v/v [5]

- Flow Rate: 0.7 mL/min with isocratic elution [5]

- Column Temperature: 35°C [5]

- Detection Wavelength: 205 nm [5]

- Injection Volume: 20 µL [5]

- Run Time: Approximately 25-35 minutes [5]

The selection of a C8 column instead of C18 provides an optimal balance between retention and efficiency for moderately hydrophobic compounds like DCHA. The neutral pH condition (7.0) ensures stability of both the stationary phase and the analyte, while the isocratic method offers simplicity and reproducibility for routine analysis. The low wavelength detection at 205 nm targets the carbonyl groups in the ester functionality, providing adequate sensitivity for quantification.

Sample Preparation

Standard Solution Preparation: Accurately weigh approximately 20 mg of DCHA reference standard into a 100 mL volumetric flask. Dissolve in 70 mL methanol with sonication, then make up to volume with methanol. Perform serial dilutions: transfer 5 mL of this solution to a 100 mL volumetric flask and dilute with methanol, then further dilute 5 mL of this solution to 50 mL with diluent (methanol:water, 1:1 v/v) to achieve a final concentration of approximately 0.001 mg/mL [5].

Sample Preparation: For solid samples, accurately weigh about 50 mg of sample into a 25 mL volumetric flask. Add 15 mL of diluent (methanol:water, 1:1 v/v) and sonicate to dissolve. Make up to volume with diluent to achieve a concentration of approximately 2 mg/mL [5]. For liquid samples or extracts, direct injection after appropriate filtration is recommended.

Method Optimization Considerations

Method development for DCHA analysis should consider the compound's physicochemical properties, including its moderate hydrophobicity and ester functionality. The relatively high molecular weight (310.43 g/mol) and extended carbon chain structure influence its retention behavior in reversed-phase systems [1] [2]. When analyzing complex matrices, extraction efficiency becomes critical; techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been successfully applied to related adipate esters like DEHA (di(2-ethylhexyl) adipate) in biological and environmental samples [4] [6].

For matrices with potential interferences, the use of derivative spectroscopy in conjunction with HPLC can resolve co-elution problems, as demonstrated in the analysis of plasticizers where mathematical processing of UV spectra enabled discrimination between co-eluting compounds [3]. This approach may be particularly valuable when DCHA is present alongside structurally similar compounds in complex samples.

Method Validation

Following ICH and FDA guidelines, the developed HPLC method for DCHA requires comprehensive validation to ensure reliability, accuracy, and reproducibility [5]. The table below summarizes key validation parameters established based on analogous methods for related compounds:

Table 1: Method Validation Parameters for this compound HPLC Analysis

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.5-10 ng/g (based on similar adipates) [4] | R² ≥ 0.99 |

| Limit of Detection (LOD) | 20 µg/g (extrapolated from similar methods) [5] | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | 60 µg/g (extrapolated from similar methods) [5] | Signal-to-noise ratio ≥ 10:1 |

| Accuracy (Recovery) | 70-117% (based on similar adipates) [4] | 70-120% with RSD ≤ 20% |

| Precision (RSD) | ≤ 20% [4] | ≤ 20% |

| Specificity | No interference from related substances | Baseline separation from impurities |

| System Suitability | Plate count ≥ 8000, Tailing ≤ 1.5 [5] | According to USP guidelines |

The validation approach should demonstrate that the method is suitable for its intended purpose. The specificity must be established by showing that DCHA peak is baseline separated from any potential impurities or matrix components. For the linearity evaluation, a minimum of five concentration levels should be analyzed in triplicate, with the correlation coefficient (R²) meeting or exceeding 0.99 [4]. The accuracy should be assessed using spiked samples at multiple concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with recovery values ideally falling between 70-117% as demonstrated in similar methods for adipate esters [4].

Experimental Protocols

Sample Preparation Workflow

The following diagram illustrates the complete sample preparation workflow for HPLC analysis of this compound:

Diagram 1: Sample Preparation Workflow for DCHA HPLC Analysis

Instrumental Protocol

Mobile Phase Preparation: Prepare 0.68 g/L potassium dihydrogen orthophosphate buffer solution in HPLC-grade water. Adjust pH to 7.0 using potassium hydroxide solution. Mix phosphate buffer and acetonitrile in ratio 53:47 v/v. Degas the mobile phase thoroughly by sonication under vacuum or sparging with helium [5].

System Setup: Install the Zorbax Eclipse XDB-C8 column (250 mm × 4.6 mm, 5 µm) in the HPLC system. Set the column oven temperature to 35°C. Set the flow rate to 0.7 mL/min and the detection wavelength to 205 nm. Equilibrate the system with mobile phase for at least 30 minutes or until a stable baseline is achieved [5].

System Suitability Test: Inject DCHA standard solution (0.001 mg/mL) in triplicate. Verify that the column efficiency is not less than 8000 theoretical plates, the tailing factor is not more than 1.5, and the relative standard deviation of peak areas for replicate injections is not more than 2.0% [5].

Sample Analysis: Inject blank (diluent), standard solutions, and prepared samples using an injection volume of 20 µL. Run time should be maintained at 35 minutes to ensure complete elution of DCHA and any potential interferences [5].

Method Development Logic

The following diagram illustrates the methodological approach for developing and troubleshooting the HPLC analysis of this compound:

Diagram 2: Method Development Approach for DCHA HPLC Analysis

Applications in Research and Analysis

The HPLC method for DCHA finds important applications across multiple scientific disciplines:

Pharmaceutical Analysis: Monitoring residual DCHA in drug substances where it may originate from manufacturing processes, similar to the approach used for dicyclohexylurea control in fosaprepitant dimeglumine [5]. The specified limit for such impurities is typically set not more than 500 µg/g, which is below the ICH threshold for identification [5].

Environmental Monitoring: Quantifying DCHA in environmental samples such as fish and squid tissues, where adipate esters can accumulate. The QuEChERS method using ammonium formate has been successfully applied for extracting related adipate esters like DEHA from biological matrices, demonstrating recoveries between 70-117% [4].

Biomonitoring Studies: Assessing human exposure to DCHA through metabolite quantification in urine samples. While specific metabolites of DCHA haven't been characterized, studies on DEHA metabolites (5OH-MEHA, 5oxo-MEHA, and 5cx-MEPA) using online-SPE-LC-MS/MS demonstrate the approach with LOQs of 0.05-0.1 μg/L [6].

Polymer and Material Science: Quality control of plasticized products where DCHA may serve as an alternative plasticizer to phthalates. The method can identify and quantify plasticizers used in manufacturing and detect any potential migration, as demonstrated in studies of medical devices [3].

Troubleshooting and Technical Notes

Peak Tailing Issues: If tailing factor exceeds 1.5, consider using a longer equilibration time, verifying the mobile phase pH, or using a guard column to protect the analytical column from matrix components [5].

Retention Time Shifts: Significant retention time drift may indicate mobile phase decomposition, column degradation, or temperature fluctuations. Prepare fresh mobile phase daily and ensure consistent column temperature control [5].

Co-elution Problems: For complex matrices where co-elution occurs, the derivative spectrum approach can resolve overlapping peaks. As demonstrated by Masse et al., selecting appropriate wavelengths where the first derivative of the UV spectrum equals zero for one compound while the other still absorbs allows specific quantification [3].

Sensitivity Limitations: If the method lacks required sensitivity, consider increasing injection volume (if system pressure allows), optimizing detection wavelength, or using a concentration step during sample preparation.

Conclusion

This application note provides detailed protocols for the HPLC analysis of this compound, building upon established methodologies for related adipate esters and plasticizers. The presented method offers a robust approach for quantifying DCHA across various matrices, with appropriate validation parameters ensuring reliability and accuracy. The sample preparation workflow and method development logic provide researchers with clear guidelines for implementation and troubleshooting.

The versatility of this HPLC method allows adaptation to various research and quality control scenarios, from pharmaceutical impurity testing to environmental monitoring. As regulatory scrutiny of plasticizers continues to evolve, having validated analytical methods for compounds like DCHA becomes increasingly important for product safety assessment and compliance.

References

- 1. This compound | 849-99-0 [chemicalbook.com]

- 2. Hexanedioic acid, dicyclohexyl ester - the NIST WebBook [webbook.nist.gov]

- 3. How to solve the problem of co-elution between two ... [sciencedirect.com]

- 4. Determination of phthalic acid esters and di(2-ethylhexyl) adipate in... [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification and method validation of dicyclohexylurea content in... [ijpsr.com]

- 6. Determination of human urinary metabolites of the ... [sciencedirect.com]

Comprehensive Analytical Methods for Dicyclohexyl Adipate: Application Notes and Protocols

Introduction to Dicyclohexyl Adipate

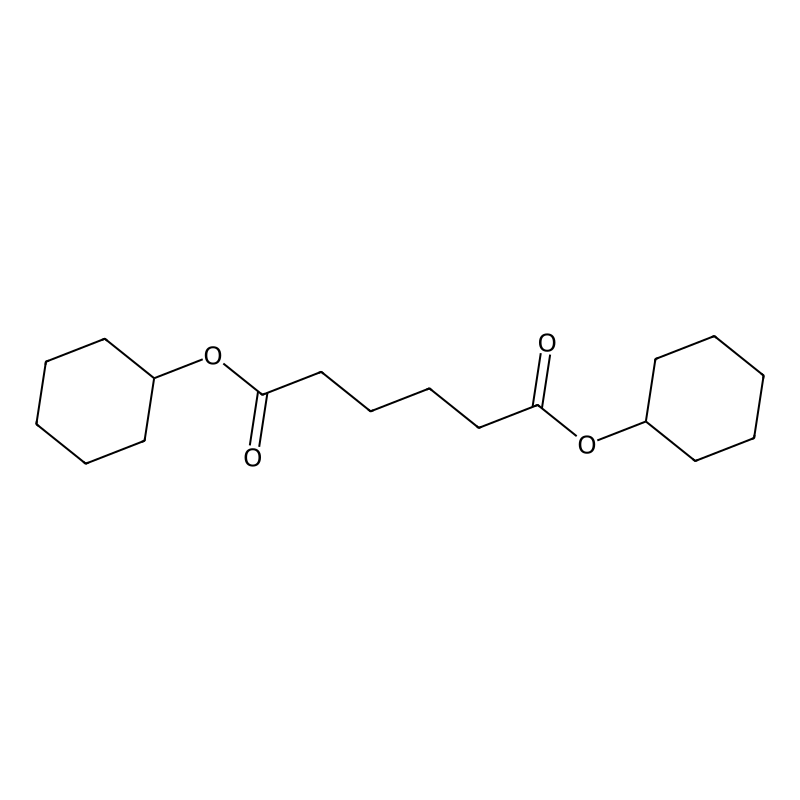

This compound (DCHA) is an organic ester compound with the chemical formula C₁₈H₃₀O₄ and a molecular weight of 310.4 g/mol. This compound is characterized by its excellent thermal stability and low volatility, making it particularly suitable for high-temperature applications in polymer processing. DCHA functions primarily as a plasticizer in various polymers, including polyvinyl chloride (PVC), where it improves flexibility, durability, and processing characteristics. The compound is synthesized through esterification reactions between adipic acid and cyclohexanol, resulting in a chemical structure featuring two cyclohexyl ester groups connected by an adipic acid backbone. [1]

From an analytical perspective, DCHA possesses a logP value of 4.74, indicating significant hydrophobicity that influences its chromatographic behavior in reverse-phase separation systems. This property, combined with its lack of strong chromophores, presents specific challenges for detection that often require the use of low-wavelength UV detection or mass spectrometry. DCHA is typically described as a colorless liquid or solid, depending on temperature, and is soluble in various organic solvents including DMSO, acetonitrile, and ethyl acetate, which is an important consideration for sample preparation in analytical methods. [2] [1]

Reverse Phase HPLC Method for this compound

Method Overview and Optimization Strategy

The analysis of this compound using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) requires careful optimization to address its high hydrophobicity and achieve adequate separation from potential interferents. The method development strategy should prioritize column selection, mobile phase composition, and detection parameters to ensure accurate quantification, particularly in complex matrices such as pharmaceutical substances or environmental samples. The fundamental approach involves leveraging the compound's non-polar characteristics to achieve retention on a hydrophobic stationary phase while using aqueous-organic mobile phases to control elution. [2]

Method optimization must consider the intended application, whether for quality control of raw materials, determination of residual contaminants in drug substances, or environmental monitoring. Each scenario presents unique matrix challenges that may require adjustments to the basic method. For instance, analysis of this compound as a potential impurity in drug substances demands higher sensitivity and specificity compared to bulk material analysis. The following sections provide detailed parameters for a robust RP-HPLC method suitable for various applications, with particular emphasis on pharmaceutical quality control contexts where precise quantification is critical. [3]

Detailed HPLC Parameters

Table 1: HPLC Instrumentation Parameters for this compound Analysis

| Parameter | Specification | Notes |

|---|---|---|

| Column | Newcrom R1 | 150 × 4.6 mm, 5 µm particles |

| Mobile Phase | Acetonitrile:Water with phosphoric acid | Adjustable ratio (typically 70:30 to 80:20) |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns |

| Column Temperature | 35°C | Controlled temperature for retention time stability |

| Detection Wavelength | 205 nm | Low UV due to lack of strong chromophores |

| Injection Volume | 20 µL | Standard injection for analytical separation |

| Sample Temperature | 15°C | Controlled autosampler temperature |

The Newcrom R1 column represents an optimal choice for this application due to its low silanol activity and specialized reverse-phase characteristics, which provide excellent peak shape for ester compounds like this compound. This stationary phase minimizes secondary interactions that could cause peak tailing or adsorption issues. For laboratories without access to Newcrom R1 columns, conventional C18 columns with low silanol activity can serve as alternatives, though method verification is recommended. The particle size of 5 µm offers a balance between efficiency and backpressure, while the 150 mm column length provides sufficient theoretical plates for adequate separation. [2]

The mobile phase composition utilizing acetonitrile-water with phosphoric acid provides robust elution conditions for this compound. The phosphoric acid serves to suppress ionization of residual silanol groups on the stationary phase and any acidic impurities in the sample, thereby improving peak shape. For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid at concentrations of 0.1-0.2%. The acetonitrile-to-water ratio may be adjusted between 70:30 and 80:20 to optimize retention time, with higher acetonitrile percentages shortening retention. Method development should include a gradient elution screening to identify the optimal isocratic or gradient conditions for specific applications. [2]

Method Performance Characteristics

Table 2: Method Performance Characteristics for this compound Analysis

| Parameter | Result | Experimental Conditions |

|---|---|---|

| Retention Time | ~8-12 minutes | Varies with mobile phase composition |

| Theoretical Plates | >2000 | Column efficiency measurement |

| Peak Symmetry | 0.8-1.2 | Asymmetry factor |

| LOD | Varies by application | Dependent on detection system |

| LOQ | Varies by application | Dependent on detection system |

| Linearity | R² > 0.995 | Typical for UV detection |

| Injection Repeatability | RSD < 2% | Peak area for consecutive injections |

For trace analysis applications, such as quantification of this compound as an impurity in drug substances, the limit of detection (LOD) and limit of quantification (LOQ) become critical method attributes. While specific values for DCHA are not provided in the available literature, methods for structurally similar compounds like dicyclohexylurea demonstrate that LOD values of 20 µg/g and LOQ values of 60 µg/g are achievable with optimized UV detection at low wavelengths. These sensitivity parameters are highly dependent on the specific instrumentation, sample matrix, and sample preparation techniques employed. [3]

The 205 nm detection wavelength is selected due to the absence of strong chromophores in this compound, targeting the carbonyl groups which exhibit end absorption in the low UV range. This wavelength selection provides adequate sensitivity for most applications, though it may increase susceptibility to matrix interferences and solvent background absorption. Mobile phase components must be UV-transparent at this wavelength, and HPLC-grade solvents with low UV cutoffs are essential for maintaining low baseline noise and adequate detection sensitivity. [3]

Experimental Protocols

Sample Preparation Procedures

For Pharmaceutical Applications: When analyzing this compound as a potential impurity in drug substances, sample preparation begins with accurately weighing approximately 100 mg of the drug substance (e.g., Fosaprepitant dimeglumine) into a 10 mL volumetric flask. Dissolve the sample in HPLC-grade acetonitrile or the mobile phase solvent system, using sonication if necessary to ensure complete dissolution. Dilute to volume with the same solvent and mix thoroughly. For trace analysis, additional extraction procedures or solid-phase extraction (SPE) clean-up may be necessary to minimize matrix effects. The sample solution should be filtered through a 0.45 µm or 0.22 µm PTFE or nylon membrane filter before injection to remove particulate matter that could damage the HPLC system or column. [3]

For Polymer and Environmental Samples: For analysis of this compound in polymer matrices or environmental samples, more extensive sample preparation is required. Begin by homogenizing the sample, then extract using appropriate solvents such as ethyl acetate, hexane, or acetonitrile through techniques like ultrasonic extraction or accelerated solvent extraction. For complex matrices, employ clean-up procedures such as solid-phase extraction (SPE) using sorbents like Chromabond HLB, which has demonstrated effectiveness for extracting plasticizers from various matrices. Condition the SPE cartridge with 10 mL of acetonitrile and 2 mL of Milli-Q water, then load the sample extract. After loading, dry the cartridge under vacuum for 20 minutes and elute the target analytes with 10 mL of ethyl acetate. Concentrate the eluent under a gentle stream of nitrogen and reconstitute in the HPLC mobile phase for analysis. [4]

HPLC Analysis Step-by-Step Protocol

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the ratio of 75:25 (v/v). Add phosphoric acid to achieve a concentration of 0.1% (v/v). For MS-compatible methods, replace phosphoric acid with 0.1% formic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes under vacuum.

System Equilibration: Install the Newcrom R1 column (150 × 4.6 mm, 5 µm) in the HPLC system and set the column temperature to 35°C. Prime the system with the mobile phase and set the flow rate to 1.0 mL/min. Allow the system to equilibrate until a stable baseline is achieved at 205 nm detection wavelength (typically 30-60 minutes).

System Suitability Test: Prepare a standard solution of this compound at a concentration approximately equal to the LOQ. Perform six consecutive injections and calculate the relative standard deviation (RSD) of retention times and peak areas. The RSD should be less than 2% for both parameters. The theoretical plates for this compound peak should exceed 2000.

Calibration Standards: Prepare a series of standard solutions at minimum five concentration levels covering the expected sample concentration range. Include a blank solution to confirm the absence of interference. Inject each standard in duplicate and construct a calibration curve by plotting peak area versus concentration.

Sample Analysis: Inject the prepared sample solutions using the established HPLC conditions. Include quality control samples at low, medium, and high concentrations to verify method accuracy throughout the analysis sequence.

System Shutdown: After analysis, flush the column with acetonitrile-water (50:50) for 30 minutes, then store in acetonitrile or according to manufacturer's recommendations.

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry represents a powerful alternative technique for the analysis of this compound, particularly for complex matrices or when enhanced sensitivity and definitive identification are required. The GC-MS method provides superior separation efficiency for complex mixtures of plasticizers and enables confirmation of identity through mass spectral interpretation. Sample preparation for GC-MS analysis typically involves extraction with non-polar solvents such as hexane or ethyl acetate, followed by concentration and direct injection. [4]

The GC-MS parameters for plasticizer analysis generally include a mid-polarity stationary phase (5% phenyl methylpolysiloxane), temperature programming from 60°C to 300°C, and electron impact ionization at 70 eV with selected ion monitoring or full scan acquisition. These conditions provide excellent separation of this compound from potential interferents such as phthalate esters and other adipate plasticizers. The limit of quantification for GC-MS methods can reach the ng/L range for environmental samples when appropriate extraction and concentration techniques are employed, making it particularly suitable for trace analysis. [4]

Multi-Analyte Methods for Plasticizer Analysis

Comprehensive multi-analyte methods have been developed for the simultaneous determination of various plasticizers, including phthalates, adipates, citrates, and organophosphate esters, in diverse matrices such as foodstuffs, plastics, and environmental samples. These methods often employ advanced sample preparation techniques including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), ultrasonic-assisted extraction, or turbulent flow chromatography for online sample clean-up. [5] [6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode provides high sensitivity and selectivity for multi-analyte plasticizer determination. These methods can simultaneously quantify numerous compounds across different plasticizer classes in a single analytical run, with reported method detection limits in the low ng/g range for food matrices and indoor air samples. The development of such multi-analyte approaches is crucial for comprehensive assessment of human exposure to plasticizers from various sources and understanding the migration patterns of these compounds from materials to the environment. [6]

Table 3: Comparison of Analytical Methods for this compound Determination

| Method | Applications | Advantages | Limitations |

|---|---|---|---|

| RP-HPLC-UV | Quality control, impurity profiling | Simple operation, widely available | Limited sensitivity, co-elution possible |

| GC-MS | Environmental analysis, material testing | High sensitivity, definitive identification | Requires derivatization for some compounds |

| LC-MS/MS | Multi-analyte determination, trace analysis | High specificity and sensitivity | Expensive instrumentation, matrix effects |

| TFC-MS/MS | High-throughput analysis, complex matrices | Online sample clean-up, reduced preparation | Specialized equipment required |

Analytical Workflows and Signaling Pathways

HPLC Method Development Workflow

The following diagram illustrates the systematic workflow for developing and optimizing an RP-HPLC method for this compound analysis:

Figure 1: HPLC Method Development Workflow for this compound Analysis

Multi-Analyte Method Development Strategy

For laboratories requiring simultaneous determination of this compound along with other plasticizers, the following workflow outlines a comprehensive approach:

Figure 2: Multi-Analyte Method Development Strategy for Plasticizer Analysis

Conclusion

The analytical methods presented in this application note provide comprehensive approaches for the determination of this compound across various matrices and applications. The reverse-phase HPLC method with UV detection offers a robust, widely accessible solution for quality control and routine analysis, while GC-MS and LC-MS/MS techniques deliver enhanced sensitivity and specificity for trace-level determination in complex matrices. The method parameters detailed herein, particularly the use of Newcrom R1 column with acetonitrile-water mobile phase containing acidic modifiers, have demonstrated effectiveness for this compound separation and quantification.

As regulatory scrutiny of plasticizers intensifies and alternative compounds gain market share, analytical laboratories must maintain versatile capabilities for plasticizer determination. The workflows and protocols outlined in this document provide a foundation for method development, validation, and routine application. Future method enhancements will likely focus on increased automation, reduced solvent consumption through miniaturization, and expanded multi-analyte capabilities to address the growing need for comprehensive plasticizer profiling in pharmaceutical, environmental, and consumer product samples.

References

- 1. Buy this compound | 849-99-0 | >98% [smolecule.com]

- 2. This compound [sielc.com]

- 3. QUANTIFICATION AND METHOD VALIDATION OF ... [ijpsr.com]

- 4. Extraction of Phthalic Acid Esters and Di(2-ethylhexyl) ... [mdpi.com]

- 5. Current Sample Preparation Methods and Determination ... [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous analysis of several plasticizer classes in ... [pmc.ncbi.nlm.nih.gov]

Introduction to Adipate Plasticizers Analysis

References

- 1. Simultaneous analysis of several plasticizer classes in ... [pmc.ncbi.nlm.nih.gov]

- 2. GC/MS method for the determination of adipate plasticizers ... [pubmed.ncbi.nlm.nih.gov]

- 3. Quality by design in the optimization of the ultrasonic ... [sciencedirect.com]

- 4. Development and validation of a green analytical method ... [sciencedirect.com]

- 5. Development and validation of a new analytical method for ... [sciencedirect.com]

- 6. Phthalate, adipate and sebacate residues by HRGC-MS in ... [sciencedirect.com]

Separation of Dicyclohexyl adipate Newcrom R1 column

Analytical Method Overview

This protocol summarizes the high-performance liquid chromatography (HPLC) analysis of Dicyclohexyl adipate (CAS 849-99-0), a compound relevant in pharmaceutical and chemical research [1]. The method uses a reversed-phase Newcrom R1 column [1] [2] [3].

| Parameter | Specification |

|---|---|

| Analyte | This compound [1] |

| Application | Pharmacokinetics, Impurity Isolation [1] |

| HPLC Column | Newcrom R1 [1] |

| Stationary Phase | Reversed-phase, low silanol activity [1] [3] |

| Particle Size | 3 µm, 5 µm [2] [3] |

| Pore Size | 100 Å [2] [3] |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [1] |

| MS-Compatible MP | Replace Phosphoric Acid with Formic Acid [1] |

Experimental Protocol

Column Installation and Equilibration

Sample Preparation

- Dissolve the this compound sample in a suitable solvent, typically acetonitrile or the mobile phase.

- Filter the solution through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.

Chromatographic Separation

- Inject an appropriate sample volume (e.g., 10-20 µL) onto the column.

- Run the analysis using an isocratic or gradient elution method with the mobile phase.

- Maintain the column temperature within the operational range of 0°C to 50°C [3].

Detection and Data Analysis

- Use a UV-Vis or PDA detector. The specific wavelength for this compound should be determined experimentally or from literature.

- For mass spectrometry (MS) detection, use the MS-compatible mobile phase (acetonitrile/water with formic acid) [1].

Column Care and Storage

- After analysis, flush the column thoroughly with a 50/50 mixture of acetonitrile and water to remove buffers and acids.

- For long-term storage, keep the column in a 50/50 acetonitrile/water mixture with 0.1% phosphoric or formic acid [2].

Workflow for HPLC Analysis

The following diagram illustrates the step-by-step workflow for the analysis, from sample preparation to data interpretation.

The workflow is linear but includes sample preparation as a parallel preparatory step. The use of a reversed-phase column with acidified mobile phase is central to the method's success [1].

Important Considerations

- Method Scalability: The described liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separation [1].

- Data Limitation: The vendor, SIELC Technologies, states that the available result was obtained by a proprietary algorithm and may deviate from actual experimental data. They recommend contacting them to request experimental data and confirm column suitability before purchase [1].

References

Comprehensive Application Notes and Protocols: Detection of Plasticizers in Edible Oils

Introduction and Health Hazards of Plasticizers in Edible Oils

Phthalate esters (PAEs) represent a class of industrial chemicals extensively used as plasticizers to enhance the flexibility, extensibility, and durability of plastic polymers. These compounds are physically rather than chemically bonded to plastic macromolecules through hydrogen bonding or van der Waals forces, making them prone to migration into food products, especially fatty matrices like edible oils. The lipophilicity and hydrophobicity of PAEs make edible oils particularly vulnerable to contamination during production, processing, transportation, and storage when contact with plastic equipment, containers, or packaging materials occurs. Common PAEs of concern include dimethyl phthalate (DMP), diethyl phthalate (DEP), dibutyl phthalate (DBP), benzyl butyl phthalate (BBP), di-2-(ethylhexyl) phthalate (DEHP), dicyclohexyl phthalate (DCHP), and di-isononyl phthalate (DINP). [1]

Human exposure to PAEs represents a significant public health concern due to their documented adverse effects. Although PAEs demonstrate fewer acute toxic effects, long-term exposure has been associated with reproductive toxicity, developmental abnormalities, endocrine disruption, neurotoxicity, and potential carcinogenicity. Research has confirmed that phthalate plasticizers can enter the human body through oral intake, respiratory inhalation, and skin infiltration, and are considered one of the largest environmental estrogens produced by humans. They have been listed as priority pollutants for control by countries worldwide. The endocrine-disrupting properties are particularly concerning for vulnerable populations such as infants and children. A recent study analyzing conventional and organic U.S. food products detected DEHP in all 71 products tested, with edible oils showing the highest total plasticizer concentrations (median = 770 ng/g, max = 14,900 ng/g). [2] [1] [3]

Overview of Analytical Methods for Plasticizer Detection

Chromatographic Techniques

Chromatographic methods coupled with various detection systems represent the traditional gold standard for precise identification and quantification of plasticizers in edible oils. These techniques offer high sensitivity, selectivity, and reliability for determining specific PAE compounds even at trace concentrations in complex oil matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been widely applied for the simultaneous determination of multiple PAEs in edible oils. A well-established GC-MS method demonstrated capability for detecting 15 phthalate esters with excellent linearity (r > 0.999) in the range of 0.001-1 mg/L, with quantification limits of 0.001-2.000 μg/L (S/N = 10). The recovery rates ranged from 70.50% to 112.00% at spiked levels of 0.1, 1.0, and 10 mg/L with relative standard deviations of 0.59-7.54% (n = 6). Using this method, DIBP, DBP, and DEHP were detected in edible oil samples stored under different temperature conditions. [4]

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile phthalates and alternative plasticizers, LC-MS provides a robust analytical platform. Methods have been developed for determining 12 PAEs in edible oils using liquid-liquid extraction with n-hexane saturated acetonitrile followed by LC-HRMS analysis, achieving limits of detection in the range of 0.02-0.35 mg/kg. Another LC-MS/MS method for 10 PAEs achieved detection limits of 1-9 μg/L following extraction with acetonitrile. [1]

High-Performance Liquid Chromatography (HPLC): While traditionally used for PAE analysis, HPLC methods face challenges with complex oil matrices requiring extensive sample preparation and purification to minimize matrix interference. These methods remain valuable for laboratories without access to mass spectrometry instrumentation. [2]

Spectroscopic Techniques

Spectroscopic methods have emerged as promising rapid screening tools for plasticizer detection in edible oils, offering minimal sample preparation, non-destructive analysis, and potential for field deployment or point-of-use testing.

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy: Combined with advanced chemometric algorithms, FT-NIR has demonstrated excellent capability for quantitative detection of phthalates in edible oils. A recent study successfully verified the feasibility of non-destructive testing of DBP at concentrations of 0.8-20 mg/kg in edible oil using FT-NIR. When combined with an Improved Arctic Puffin Optimization Algorithm (IAPO) for feature selection, the method achieved significantly improved prediction accuracy with RMSEP decreasing from 1.59 mg/kg to 1.096 mg/kg and R²p increasing from 0.943 to 0.972 compared to full-spectrum PLS. [2]

Surface-Enhanced Raman Spectroscopy (SERS): This technique provides enhanced sensitivity for both qualitative and quantitative analysis of plasticizers in oily matrices. A 2023 study applied SERS combined with chemometrics for analysis of plasticizers in extra virgin olive oil (EVOO). Among three established classification models, support vector machine (SVM) demonstrated the best performance with a correct classification rate of 100%. For quantitative analysis, the partial least squares (PLS) model achieved an absolute coefficient R²p higher than 0.97, RMSEP less than 3.632, and ratio of performance to deviation (RPD) values greater than 5. Validation against standard GC-MS methods showed no significant difference. [5]

Fourier Transform Infrared (FTIR) Spectroscopy: Identified as having potential for future investigation as a rapid, low-cost point-of-use method, FTIR shows promise for screening applications despite typically higher detection limits compared to chromatographic methods. [6]

Table 1: Comparison of Major Analytical Techniques for Plasticizer Detection in Edible Oils

| Technique | Detection Limits | Analysis Time | Sample Preparation | Key Applications |

|---|---|---|---|---|

| GC-MS | 0.001-2.000 μg/L | 30-60 minutes | Extensive | Quantitative analysis of multiple PAEs, reference method |

| LC-MS/MS | 1-9 μg/L | 20-40 minutes | Moderate | Target and non-target analysis, alternative plasticizers |

| FT-NIR | ~1 mg/kg | <5 minutes | Minimal | Rapid screening, quality control, process monitoring |

| SERS | <3.632 mg/kg (RMSEP) | 5-10 minutes | Minimal | Qualitative and quantitative screening, field analysis |

Sample Preparation Methods

The complex matrix of edible oils necessitates efficient sample preparation to extract target plasticizers while minimizing co-extraction of interfering compounds such as triglycerides, fatty acids, and other lipid components. The selection of appropriate sample preparation methodology is critical for accurate and reliable determination of PAEs at trace levels.

Liquid-Based Extraction Techniques

Liquid-liquid extraction (LLE) represents a traditional approach for sample preparation based on the different distribution coefficients of target analytes between immiscible or slightly soluble solvents. For PAE extraction from edible oils, common extraction solvents include nonpolar solvents such as n-hexane, isooctane, dichloromethane, and hexane-saturated acetonitrile. While LLE is simple to perform and doesn't require expensive instruments, it has significant limitations including high solvent consumption, potential for emulsion formation, and limited efficiency for some PAE compounds. [1]

Microextraction techniques have emerged as environmentally friendly alternatives to traditional LLE, offering reduced solvent consumption, miniaturization, and improved efficiency. Key methodologies include:

Dispersed Liquid-Liquid Microextraction (DLLME): This approach utilizes a ternary solvent system consisting of samples, dispersants, and extractants. When a mixture of extractant and dispersant is rapidly injected into the sample solution, the extractant forms fine droplets dispersed throughout the solution, creating a large surface area for efficient extraction of target analytes. One study demonstrated successful application of DLLME combined with GC-FID/GC-MS for determination of 5 PAEs, achieving remarkably low detection limits of 0.007-0.023 μg/L. [1]

Liquid-Phase Microextraction (LPME): Since its introduction in 1996, LPME has been widely applied to various analytical challenges. Different modes including air-assisted liquid-phase microextraction (AA-LPME) have been developed and applied to PAE analysis in edible oils, achieving detection limits of 0.11-0.29 ng/mL for specific phthalate compounds when combined with LC-DAD analysis. [1]

Sorptive-Based Extraction Techniques and Other Methods

Sorptive extraction techniques utilize solid phases to selectively adsorb target analytes from sample matrices, potentially offering improved selectivity and reduced matrix effects compared to liquid-based extraction methods.

Solid Phase Extraction (SPE): This approach employs cartridges packed with various sorbents to retain target compounds while allowing interfering matrix components to pass through. The retained analytes are subsequently eluted with appropriate solvents. SPE can be particularly effective for clean-up of complex oil matrices when optimized sorbent-solvent combinations are employed. [6]

Solid Phase Multi-Extraction (SPME): As a solvent-free technique, SPME integrates extraction, concentration, and introduction into analytical instruments in a single step. Fiber-based SPME has been applied to PAE analysis, though its application to edible oils presents challenges due to potential fouling of the fiber by lipid components. [6]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, QuEChERS methodologies have been adapted for plasticizer determination in edible oils. This approach typically involves extraction with acetonitrile followed by dispersive SPE clean-up using various sorbents to remove matrix interferents. Studies have demonstrated effective application of QuEChERS for multi-residue PAE analysis in different oil matrices. [1]

Gel Permeation Chromatography (GPC): This technique separates compounds based on molecular size, effectively separating smaller PAE molecules from larger lipid components in edible oils. While providing excellent clean-up for complex oil matrices, GPC requires specialized instrumentation and is more time-consuming than other approaches. [1]

Detailed Experimental Protocols

GC-MS Protocol for Determination of 15 Phthalate Esters in Edible Oils

This protocol provides a validated method for simultaneous determination of 15 phthalate esters in edible oils using gas chromatography-mass spectrometry, adapted from established procedures with enhancements for improved reliability and sensitivity. [1] [4]

Materials and Reagents:

- Analytical standards: 15 PAE mix (DMP, DEP, DBP, BBP, DEHP, etc.) at certified concentrations

- Internal standard: Deuterated PAEs (e.g., D4-DEHP) for quantification

- Solvents: n-hexane, acetonitrile, acetone (HPLC grade)

- Anhydrous sodium sulfate (analytical grade, heat-treated at 550°C for 6 hours)

- Solid-phase extraction cartridges: Silica/PSA-mixed (500 mg/500 mg, 6 mL)

- Filtration units: PTFE membrane filters (0.22 μm)

Sample Preparation Procedure:

- Weighing: Accurately weigh 0.5 g of homogenized edible oil sample into a 15 mL centrifuge tube.

- Spiking: Add appropriate internal standard (e.g., 100 μL of 1 μg/mL deuterated PAE mix) to all samples, calibrators, and quality control materials.

- Extraction: Add 2 mL of n-hexane saturated with acetonitrile to the sample, vortex mix vigorously for 1 minute.

- Partitioning: Add 4 mL of acetonitrile saturated with n-hexane, vortex mix for 2 minutes, then sonicate for 10 minutes in a water bath at 40°C.

- Centrifugation: Centrifuge at 5000 rpm for 5 minutes to achieve phase separation.

- Collection: Transfer the acetonitrile (lower) phase to a clean tube using a Pasteur pipette.

- Re-extraction: Repeat the extraction procedure twice more with fresh portions of acetonitrile, combining all acetonitrile extracts.

- Clean-up: Pass the combined extract through a silica/PSA-mixed SPE cartridge preconditioned with 5 mL acetonitrile.

- Concentration: Evaporate the eluate to near dryness under a gentle nitrogen stream at 40°C.

- Reconstitution: Reconstitute the residue in 1.0 mL of n-hexane for GC-MS analysis.

GC-MS Analysis Conditions:

- GC System: Agilent 7890B with 5977B MSD

- Column: DB-5MS UI capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)

- Injector Temperature: 250°C, splittless mode (1 μL injection)

- Temperature Program: 60°C (hold 1 min), then 20°C/min to 220°C (hold 1 min), then 5°C/min to 280°C (hold 5 min)

- Carrier Gas: Helium, constant flow at 1.0 mL/min

- Transfer Line Temperature: 280°C

- Ion Source Temperature: 230°C

- Quadrupole Temperature: 150°C

- Ionization Mode: Electron impact (EI) at 70 eV

- Acquisition Mode: Selected ion monitoring (SIM)

FT-NIR Spectroscopy Protocol with Chemometrics

This protocol describes a rapid, non-destructive method for quantitative detection of dibutyl phthalate (DBP) in edible oils using Fourier Transform Near-Infrared spectroscopy combined with chemometric modeling. [2]

Materials and Instrumentation:

- FT-NIR spectrometer (e.g., Bruker MPA II) equipped with integrating sphere diffuse reflectance accessory

- Quartz sample cups (8 mm pathlength)

- Temperature control unit for samples (±0.5°C)

- 15 brands of edible oil (rapeseed oil type)

- DBP standard (Sinopharm Chemical Reagent Co., Ltd., purity >99.5%)

Sample Preparation and Spectral Acquisition:

- Sample Set Design: Prepare 120 edible oil samples spiked with DBP at concentrations ranging from 0.8 mg/kg to 20 mg/kg, covering the expected contamination range.

- Sample Division: Divide samples into training set (88 samples) and prediction set (32 samples), ensuring similar statistical distribution of DBP concentrations in both sets.

- Temperature Equilibration: Maintain all samples at constant temperature (25±0.5°C) for at least 2 hours before analysis to minimize spectral variance.

- Background Measurement: Collect background spectrum using empty sample cup or spectralon reference standard.

- Spectral Collection: Place sample in cup, ensure uniform surface, and collect spectra in 4000-10000 cm⁻¹ range with 8 cm⁻¹ resolution.

- Signal Averaging: Accumulate 64 scans per spectrum to maximize signal-to-noise ratio.

- Replication: Collect triplicate spectra for each sample, repacking between measurements.

Chemometric Modeling with Improved Arctic Puffin Optimization (IAPO):

- Spectral Preprocessing: Apply standard normal variate (SNV) transformation to minimize light scattering effects.

- Feature Selection: Implement IAPO algorithm incorporating good point set strategy for initialization, differential mutation strategy for perturbation, and adaptive search strategy to avoid local optima.

- Model Building: Develop partial least squares (PLS) regression model using selected characteristic wavelengths.

- Validation: Evaluate model performance using prediction set with root mean square error of prediction (RMSEP) and coefficient of determination (R²p) as key metrics.

The following workflow diagram illustrates the complete FT-NIR methodology for plasticizer detection in edible oils:

Figure 1: Experimental workflow for FT-NIR analysis of plasticizers in edible oils

Data Analysis and Method Validation

Chemometric Methods for Spectroscopic Data

The analysis of complex spectral data for plasticizer detection requires sophisticated chemometric approaches to extract meaningful information and build predictive models. Both unsupervised and supervised pattern recognition techniques are employed for different analytical objectives.

Principal Component Analysis (PCA): This unsupervised method is used for exploratory data analysis to identify natural clustering, detect outliers, and reduce dimensionality. However, PCA performs less effectively with nonlinear and highly cross-correlated spectral data commonly encountered in edible oil analysis. [2]

Partial Least Squares (PLS) Regression: As a supervised technique, PLS regression establishes relationships between spectral variables (X-matrix) and concentration data (Y-matrix). This method is particularly effective for quantitative analysis when combined with appropriate variable selection techniques. For DBP determination in edible oils, PLS models achieved R² values of 0.943-0.972 depending on variable selection approach. [2]

Support Vector Machine (SVM): This classification algorithm has demonstrated excellent performance for qualitative discrimination of plasticizer-contaminated oils. In SERS analysis of extra virgin olive oil, SVM achieved 100% correct classification rate, outperforming PLS-DA and k-nearest neighbors (KNN) approaches. [5]

Swarm Intelligence Algorithms: Methods such as Particle Swarm Optimization (PSO), Sparrow Search Algorithm (SSA), and Arctic Puffin Optimization (APO) algorithm have been applied to feature selection problems in spectral analysis. These algorithms effectively explore solution spaces and identify potential solutions to optimization problems by using information shared among individuals in a population. The Improved Arctic Puffin Optimization Algorithm (IAPO) incorporates good point set initialization and differential mutation strategies to enhance global search capability and reduce susceptibility to local optima. [2]

Method Validation Parameters

Rigorous method validation is essential to establish the reliability, accuracy, and precision of analytical methods for plasticizer detection in edible oils. Key validation parameters should be assessed according to international guidelines.

Table 2: Method Validation Parameters for Plasticizer Detection in Edible Oils

| Validation Parameter | Acceptance Criteria | GC-MS Method Performance | FT-NIR Method Performance |

|---|---|---|---|

| Linearity Range | R² > 0.990 | 0.001-1 mg/L (R² > 0.999) | 0.8-20 mg/kg |

| Limit of Detection (LOD) | Signal/Noise ≥ 3 | 0.001-2.000 μg/L | ~1 mg/kg |

| Limit of Quantification (LOQ) | Signal/Noise ≥ 10 | 0.001-2.000 μg/L | 0.8 mg/kg |

| Recovery (%) | 70-120% | 70.50-112.00% | N/A (indirect method) |

| Precision (RSD%) | <15% | 0.59-7.54% | RMSEP: 1.096 mg/kg |

| Specificity/Selectivity | No interference | High (MS detection) | Medium (chemometrics dependent) |

Conclusion

The comprehensive analysis of plasticizers in edible oils requires a multifaceted analytical approach combining sophisticated instrumentation with appropriate sample preparation and data analysis techniques. While chromatographic methods (particularly GC-MS and LC-MS/MS) remain the gold standard for confirmatory analysis with high sensitivity and specificity, spectroscopic techniques (FT-NIR, SERS) offer promising alternatives for rapid screening and quality control applications. The selection of methodology should be guided by specific analytical requirements including needed detection limits, sample throughput, available resources, and required compliance with regulatory standards.

The continuing development of microextraction techniques addresses the need for greener analytical methods with reduced solvent consumption, while advances in chemometric algorithms enhance the capability of spectroscopic methods to handle complex oil matrices. Future directions in plasticizer analysis will likely focus on miniaturized devices for field testing, high-throughput automation for routine monitoring, and expanded scope to include emerging alternative plasticizers whose use is increasing due to regulatory restrictions on traditional phthalates. The implementation of robust analytical methods remains crucial for ensuring edible oil safety, regulatory compliance, and protection of public health from plasticizer exposure.

References

- 1. Current Sample Preparation Methods and Determination ... [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative detection of phthalates in edible oils based on ... [sciencedirect.com]

- 3. of ortho-phthalates and other Analysis in select organic... plasticizers [nature.com]

- 4. Detection of Phthalate Esters from Plastic Packaging... | Scientific.Net [scientific.net]

- 5. Qualitative and quantitative studies of plasticizers in extra... | CoLab [colab.ws]

- 6. Review of Current and Emerging Analytical Methods for the ... [science.food.gov.uk]

Sample preparation for adipate analysis

Detailed Experimental Protocol

This protocol describes a Dispersive Micro Solid-Phase Extraction combined with Dispersive Liquid-Liquid MicroExtraction (DμSPE-DLLME) method for the preconcentration and extraction of adipate and phthalate esters from distillates and similar samples [1].

Reagents and Materials

- Analytes: Di-iso-butyl phthalate (DIBP), Di-n-butyl phthalate (DNBP), Di(2-ethylhexyl) adipate (DEHA), Di(2-ethylhexyl) phthalate (DEHP), and Butylated hydroxytoluene (BHT) [1].

- Sorbent: AlFu nano Metal-Organic Framework (MOF). This is synthesized from aluminum sulfate and fumaric acid and characterized via XRD, FTIR, SEM, EDX, and BET analysis [1].

- Solvents: Acetonitrile (ACN), Ethyl acetate (EA), and Carbon tetrachloride (CCl₄) [1].

- Salts: Sodium sulfate (Na₂SO₄) and Sodium chloride (NaCl) [1].

- Equipment: A gas chromatograph (GC) coupled with a flame ionization detector (FID) or mass spectrometer (MS) [1].

Sample Preparation Steps

The sample preparation workflow involves two main extraction and concentration steps, which are visualized in the diagram below.

Step-by-Step Instructions:

DμSPE (Pre-concentration and Clean-up):

- Take a 5 mL sample in a conical test tube.

- Add 5 mg of AlFu nano MOF sorbent and 2 g of sodium sulfate (Na₂SO₄) to the sample [1].

- Vortex the mixture for 2 minutes to ensure proper interaction between the sorbent and analytes [1].

- Centrifuge the mixture at 5000 rpm for 5 minutes and carefully discard the supernatant [1].

Elution of Analytes:

- To the sedimented sorbent, add a 100 μL mixture of Acetonitrile and Ethyl Acetate (ACN:EA, 60:40 v/v). This solvent combination has been identified as the most effective for desorbing the target analytes from the AlFu MOF [1].

- Vortex and centrifuge again to separate the eluent, which now contains the concentrated analytes [1].

DLLME (Further Concentration):

- Transfer the eluent to a new test tube containing 1 mL of a 5% (w/v) sodium chloride (NaCl) solution [1].

- Rapidly inject 100 μL of carbon tetrachloride (CCl₄) as the extraction solvent into the solution. The rapid injection creates a cloudy mixture, indicating the formation of fine droplets that provide a large surface area for extraction [1].

- Centrifuge the mixture at 5000 rpm for 5 minutes to sediment the dense extraction solvent (CCl₄) at the bottom of the tube [1].

Analysis:

- The sedimented phase is collected and injected into a Gas Chromatograph (GC) for separation, coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and quantification [1].

Method Performance and Quantitative Data

The DμSPE-DLLME method's effectiveness was evaluated, and key performance metrics for the target adipate (DEHA) are summarized in the table below.

Table 1: Analytical Performance Data for DEHA using DμSPE-DLLME-GC-FID [1]

| Performance Metric | Value for DEHA |

|---|---|

| Linear Dynamic Range | 50–10000 µg/L |

| Limit of Detection (LOD) | 30 µg/L |

| Limit of Quantification (LOQ) | 100 µg/L |

| Enrichment Factor (EF) | 420 |

| Relative Recovery (%) (in rose water) | 91 |

Key Considerations for Adipate Analysis

When adapting this protocol for your research, please consider the following points:

- Sorbent Selection: The AlFu nano MOF is central to this protocol's efficiency. Its high surface area and specific interaction with ester compounds make it superior for pre-concentrating adipates and phthalates from aqueous samples [1].

- Matrix Effects: The method has been successfully applied to complex matrices like edible oils and silicone wristbands (as passive samplers), demonstrating its robustness. However, matrix-matched calibration or standard addition methods are recommended for accurate quantification in unknown matrices [2] [1].

- Alternative GC-MS Methods: For laboratories without the capability to synthesize specialized MOFs, robust Gas Chromatography-Mass Spectrometry (GC-MS) methods are available. These can be adapted for adipate analysis, often employing Solid Phase Extraction (SPE) for clean-up and reaching low limits of detection (e.g., 17-230 ng/mL for various phthalates and replacements) [2].

- Scope of Analytes: While this protocol highlights DEHA, the principles can be extended to other adipates and plasticizers. Many modern methods aim to be comprehensive, analyzing over 30 compounds, including phthalates, adipates, and other alternative plasticizers simultaneously [2].

Overall Workflow Summary

The entire analytical process, from sample to result, is summarized in the following workflow diagram.

Conclusion

The DμSPE-DLLME method using an AlFu nano MOF sorbent provides a highly efficient, sensitive, and robust approach for analyzing adipate esters like DEHA in complex samples. Its high enrichment factor and good recovery make it particularly suitable for monitoring trace levels of these compounds in environmental and food-related matrices.

References

Experimental Protocol: VA-LLME for Plasticizers in Beverages

Here is the detailed workflow for the Vortex-Assisted Liquid-Liquid Microextraction (VA-LLME) method using a natural hydrophobic deep eutectic solvent (HDES) for determining plasticizers in liquid samples like kombucha [1].

Materials and Reagents

- Hydrophobic Deep Eutectic Solvent (HDES): Prepare by mixing thymol and octanoic acid in a 2:1 molar ratio. Heat and stir continuously at approximately 50°C until a homogeneous, clear liquid forms [1].

- Plasticizer Standards: Prepare individual or mixed stock solutions of target analytes (e.g., dimethyl phthalate (DMP), diethyl phthalate (DEP), dibutyl phthalate (DBP), bis(2-ethylhexyl) phthalate (DEHP), bis(2-ethylhexyl) adipate (DEHA)) in an appropriate solvent such as methanol or acetonitrile [1].

- Solvents: LC-MS grade methanol, acetonitrile, and water for UHPLC-MS/MS analysis.

- Equipment: Vortex mixer, microcentrifuge, UHPLC system coupled to a single quadrupole or tandem mass spectrometer, analytical balance, pH meter.

Step-by-Step Procedure

- HDES Preparation: Weigh 1.88 g of thymol and 0.72 g of octanoic acid into a glass vial. Heat and stir until a clear liquid forms. Allow to cool to room temperature before use [1].